

Chemical and physical properties of 3,3,4-Trimethylpent-1-yne

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Compound of Interest

Compound Name: 3,3,4-Trimethylpent-1-yne

Cat. No.: B13479083

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An In-depth Technical Guide to 3,3,4-Trimethylpent-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the terminal alkyne **3,3,4-trimethylpent-1-yne**. Due to its sterically hindered structure, this compound presents unique characteristics relevant to synthetic chemistry. This document consolidates available computed data, outlines a representative experimental protocol for its synthesis, and discusses its predicted spectroscopic characteristics and reactivity. The information is intended to support research and development activities where sterically encumbered alkynes are of interest.

Chemical and Physical Properties

The physical properties of **3,3,4-trimethylpent-1-yne** are not well-documented with experimental data. The following tables summarize the available computed and estimated data for this compound.

Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	3,3,4-trimethylpent-1-yne	[1]
Molecular Formula	C ₈ H ₁₄	[2]
Molecular Weight	110.20 g/mol	[2]
CAS Number	6208-18-0	[3]
Canonical SMILES	<chem>CC(C)C(C)(C)C#C</chem>	[3]
InChIKey	CBPKEZGAMKAZAI-UHFFFAOYSA-N	[3]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	2.9	[4]
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	0	
Rotatable Bond Count	1	
Exact Mass	110.109550447	[4]
Monoisotopic Mass	110.109550447	[4]
Topological Polar Surface Area	0 Å ²	[4]
Heavy Atom Count	8	
Complexity	109	

Note: The values in Table 2 are computationally derived and have not been experimentally verified.

Synthesis of 3,3,4-Trimethylpent-1-yne: A Representative Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **3,3,4-trimethylpent-1-yne** is not readily available in the literature, a common and effective method for the preparation of sterically hindered terminal alkynes is through the alkylation of a smaller terminal alkyne.^[5] The following protocol is a representative example based on established synthetic methodologies.

Reaction Scheme:

Materials:

- Acetylene gas or a solution of lithium acetylide
- 1-bromo-2,2,3-trimethylbutane (tert-amyl bromide)
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- Preparation of the Acetylide: A solution of lithium acetylide can be generated in situ. A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum is flushed with an inert gas. Anhydrous THF is added, and the flask is cooled to -78 °C (dry

ice/acetone bath). Acetylene gas is bubbled through the solution while n-butyllithium is added dropwise. Alternatively, a pre-formed solution of lithium acetylide can be used.

- **Alkylation:** To the freshly prepared lithium acetylide solution at $-78\text{ }^{\circ}\text{C}$, a solution of 1-bromo-2,2,3-trimethylbutane in anhydrous THF is added dropwise via a dropping funnel. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield pure **3,3,4-trimethylpent-1-yne**.

Safety Precautions:

- n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
- Acetylene is a flammable gas.
- All manipulations should be carried out in a well-ventilated fume hood.
- Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for **3,3,4-trimethylpent-1-yne** are not available. However, the expected spectral characteristics can be predicted based on its structure.

^1H NMR Spectroscopy (Predicted)

- $\equiv\text{C-H}$: A sharp singlet is expected around δ 1.8-2.0 ppm for the acetylenic proton.
- $-\text{CH}(\text{CH}_3)_2$: A multiplet (septet or octet) would appear for the single proton on the carbon adjacent to the two methyl groups, likely in the region of δ 1.5-1.8 ppm.

- $-\text{C}(\text{CH}_3)_2-$: A singlet for the six equivalent protons of the two methyl groups on the quaternary carbon is expected around δ 1.0-1.2 ppm.
- $-\text{CH}(\text{CH}_3)_2$: A doublet for the six equivalent protons of the two methyl groups on the tertiary carbon would be observed, likely in the region of δ 0.9-1.1 ppm.

^{13}C NMR Spectroscopy (Predicted)

- $\equiv\text{C}-\text{H}$: The terminal alkyne carbon is expected to appear around δ 65-75 ppm.
- $-\text{C}\equiv$: The internal alkyne carbon is expected around δ 85-95 ppm.
- $-\text{C}(\text{CH}_3)_2-$: The quaternary carbon is predicted to be in the range of δ 30-40 ppm.
- $-\text{CH}(\text{CH}_3)_2$: The tertiary carbon would likely appear around δ 35-45 ppm.
- $-\text{C}(\text{CH}_3)_2-$: The carbons of the two methyl groups on the quaternary center are expected around δ 25-30 ppm.
- $-\text{CH}(\text{CH}_3)_2$: The carbons of the two methyl groups on the tertiary center would appear around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

- $\equiv\text{C}-\text{H}$ stretch: A sharp, strong absorption band is expected around 3300 cm^{-1} .
- $\text{C}\equiv\text{C}$ stretch: A weak to medium absorption band is predicted in the region of $2100\text{-}2140\text{ cm}^{-1}$.
- $\text{C}-\text{H}$ stretch (sp^3): Strong absorption bands are expected just below 3000 cm^{-1} (typically $2850\text{-}2960\text{ cm}^{-1}$).
- $\text{C}-\text{H}$ bend (sp^3): Absorption bands in the region of $1350\text{-}1470\text{ cm}^{-1}$ are anticipated.

Reactivity and Potential Applications

The reactivity of **3,3,4-trimethylpent-1-yne** is primarily dictated by its terminal alkyne functional group. The significant steric hindrance provided by the bulky t-butyl-like group is expected to influence the kinetics of its reactions.

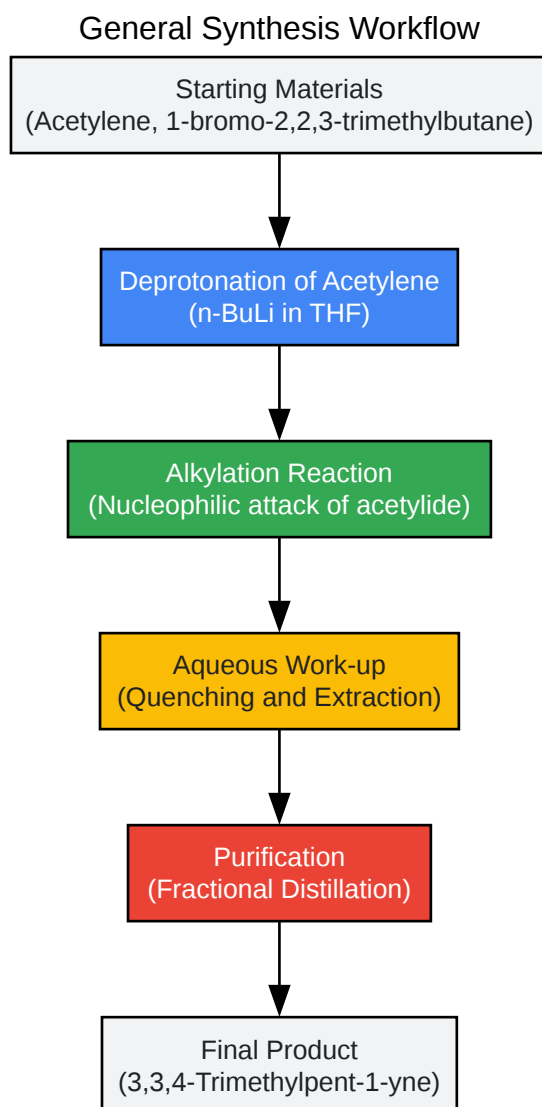
Key Reactions:

- **Deprotonation:** The terminal acetylenic proton is acidic and can be removed by a strong base (e.g., n-BuLi, NaNH₂) to form a nucleophilic acetylide. This acetylide can then be used in various carbon-carbon bond-forming reactions.
- **Hydration:** Acid-catalyzed hydration (e.g., with H₂SO₄, H₂O, and HgSO₄) would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone.
- **Hydroboration-Oxidation:** Reaction with a borane reagent (e.g., disiamylborane to avoid double addition) followed by oxidation with hydrogen peroxide and a base would result in the anti-Markovnikov addition of water, yielding an aldehyde.
- **Halogenation:** The addition of halogens (e.g., Br₂, Cl₂) across the triple bond would occur, potentially leading to di- and tetra-haloalkanes.
- **Hydrogenation:** Catalytic hydrogenation can reduce the alkyne to an alkene (using a poisoned catalyst like Lindlar's catalyst for the cis-alkene) or fully to an alkane (using a more active catalyst like Pd/C).

The sterically hindered nature of **3,3,4-trimethylpent-1-yne** makes it a potentially interesting building block in the synthesis of complex molecules where controlling the steric environment around a reactive center is crucial. It could also be explored as a monomer in polymerization reactions to create polymers with specific side-chain architectures.

Visualizations

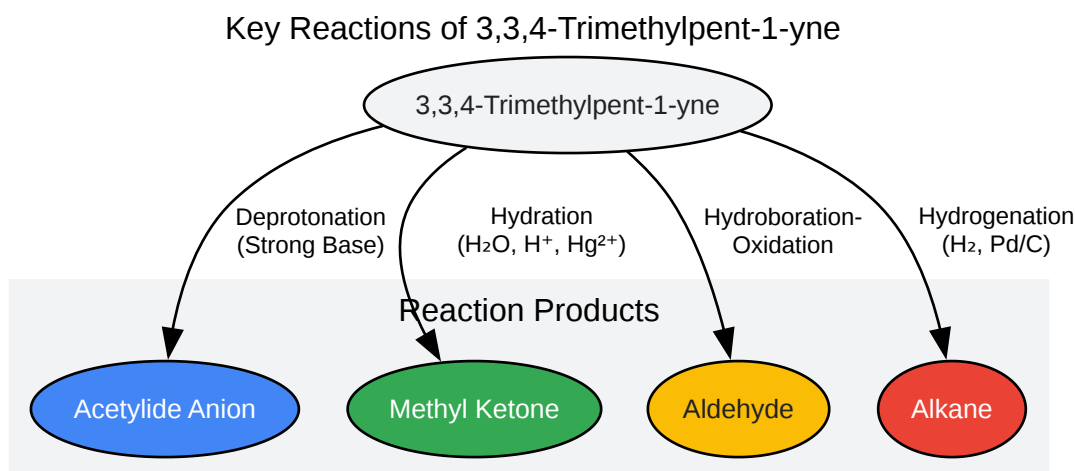
Diagram 1: General Synthesis Workflow for 3,3,4-Trimethylpent-1-yne



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Caption: A flowchart illustrating the key steps in the synthesis of **3,3,4-trimethylpent-1-yne**.

Diagram 2: Reactivity of 3,3,4-Trimethylpent-1-yne



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